![molecular formula C7H4F4 B1302845 1-(Difluoromethyl)-2,4-difluorobenzene CAS No. 845866-84-4](/img/structure/B1302845.png)
1-(Difluoromethyl)-2,4-difluorobenzene
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Overview
Description
Difluoromethyl groups are chemically inert lipophilic groups that help pharmaceuticals and agrochemicals reach their intended targets and helps prevent them from being metabolized too quickly .
Synthesis Analysis
Recent advances in difluoromethylation processes have been made based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds is typically based on X–CF2H bond formation . The X can be C (sp), C (sp2), C (sp3), O, N or S .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Scientific Research Applications
I will now provide a comprehensive analysis of the scientific research applications of 1-(Difluoromethyl)-2,4-difluorobenzene, focusing on unique applications. Each application will be detailed in its own section with a clear heading.
Synthesis of Fluorinated Aromatic Compounds
The compound can be used in the synthesis of fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals due to their enhanced stability and bioavailability .
Radical Mechanism Studies
It may serve as a precursor for studying radical mechanisms in organic reactions, providing insights into reaction pathways and intermediate stability .
Electrophilic Fluorination
This compound could be involved in electrophilic fluorination reactions, offering a safe and non-toxic alternative for introducing fluorine atoms into organic molecules .
Future Directions
The future directions for research in difluoromethylation processes are promising. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
properties
IUPAC Name |
1-(difluoromethyl)-2,4-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSCHMIJQCTJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375611 |
Source
|
Record name | 1-(difluoromethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-2,4-difluorobenzene | |
CAS RN |
845866-84-4 |
Source
|
Record name | 1-(Difluoromethyl)-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845866-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(difluoromethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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